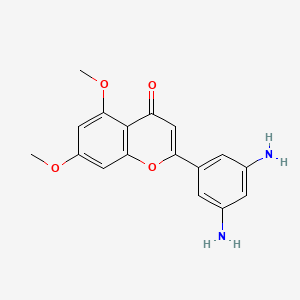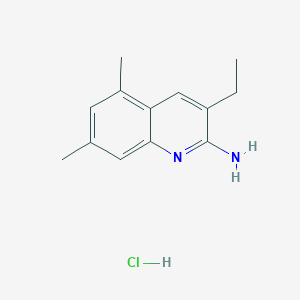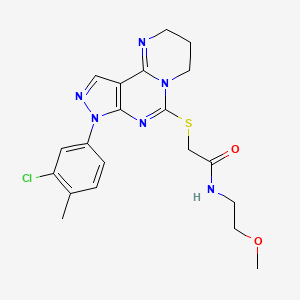
L-Alanyl-O-(4-ethylbenzoyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-O-(4-ethylbenzoyl)-L-serine: is a synthetic dipeptide compound composed of L-alanine and L-serine, with an ethylbenzoyl group attached to the serine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(4-ethylbenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Ethylbenzoyl Group: The ethylbenzoyl group is introduced to the serine residue through an esterification reaction using ethylbenzoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The ethyl group on the benzoyl moiety can be oxidized to form a carboxylic acid.
Substitution: The ethylbenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: L-Alanine, L-serine, and 4-ethylbenzoic acid.
Oxidation: L-Alanyl-O-(4-carboxybenzoyl)-L-serine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Alanyl-O-(4-ethylbenzoyl)-L-serine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a model compound to study peptide-based drug design and development.
Biochemical Research: It serves as a substrate for enzymatic studies, particularly those involving proteases and esterases.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Alanyl-O-(4-ethylbenzoyl)-L-serine depends on its specific application. In enzymatic studies, it may act as a substrate for enzymes, undergoing hydrolysis or other reactions. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Comparación Con Compuestos Similares
L-Alanyl-O-(4-ethylbenzoyl)-L-serine can be compared with other similar dipeptide compounds, such as:
L-Alanyl-L-serine: Lacks the ethylbenzoyl group, making it less hydrophobic and potentially less bioactive.
L-Alanyl-O-(4-methylbenzoyl)-L-serine: Contains a methylbenzoyl group instead of an ethylbenzoyl group, which may affect its reactivity and interactions with enzymes.
The uniqueness of this compound lies in the presence of the ethylbenzoyl group, which can influence its chemical properties and biological activity.
Propiedades
Número CAS |
921934-43-2 |
|---|---|
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-ethylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-3-10-4-6-11(7-5-10)15(21)22-8-12(14(19)20)17-13(18)9(2)16/h4-7,9,12H,3,8,16H2,1-2H3,(H,17,18)(H,19,20)/t9-,12-/m0/s1 |
Clave InChI |
TVXZIVBFYQOHCT-CABZTGNLSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)




![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)



![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)

